molecular formula C13H19FN2O B179601 N-[2-(diethylamino)ethyl]-4-fluorobenzamide CAS No. 120690-13-3

N-[2-(diethylamino)ethyl]-4-fluorobenzamide

Cat. No. B179601
CAS RN: 120690-13-3
M. Wt: 238.3 g/mol
InChI Key: OWIRSPMPEFMAHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex, was reported in a study . The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .

Scientific Research Applications

  • Antiemetic and Parasympathomimetic Activity : A study explored the antiemetic and parasympathomimetic properties of a related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, through density and refractive index measurements in aqueous solutions (Sawale et al., 2016).

  • Intramolecular Hydrogen Bond Analysis : A research focusing on 2‐Fluorobenzamide and its derivatives, including those related to N-[2-(diethylamino)ethyl]-4-fluorobenzamide, investigated the spin-spin couplings and intramolecular hydrogen bonds, offering insights into molecular interactions (Rae et al., 1993).

  • Crystallographic Studies : Studies on the crystal structures of various N-(arylsulfonyl)-4-fluorobenzamides provided insights into the conformation and molecular interactions of these compounds, which could be relevant for understanding N-[2-(diethylamino)ethyl]-4-fluorobenzamide (Suchetan et al., 2016).

  • Radiopharmaceutical Applications : N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide ([(18)F]FBEM) was synthesized for radiofluorination of peptides and proteins, indicating potential applications in imaging and diagnostics (Kiesewetter et al., 2011).

  • Pharmacological Properties : Acetylation of N-[-2-(diethylamino)-ethyl]-4-ethoxybenzamidine, a compound structurally similar to N-[2-(diethylamino)ethyl]-4-fluorobenzamide, showed significant improvement in antiarrhythmic activity, highlighting the potential for developing pharmacologically active derivatives (Reynaud et al., 1992).

  • Melanoma Imaging : N-(2-diethylaminoethyl)-4-[(18)F]fluorobenzamide ([(18)F]-DAFBA) was developed as a PET radiopharmaceutical for imaging malignant melanoma, demonstrating its potential in medical imaging and cancer diagnosis (Garg et al., 2009).

  • Drug Metabolism Study : The metabolism of metoclopramide, a related compound, in rabbits provided insights into the transformation processes of such benzamides in biological systems, which is crucial for understanding the pharmacokinetics of N-[2-(diethylamino)ethyl]-4-fluorobenzamide (Arita et al., 1970).

  • Antimicrobial Analogs Synthesis : The synthesis of fluorobenzamides with antimicrobial properties showcased the potential of fluorinated benzamides, including N-[2-(diethylamino)ethyl]-4-fluorobenzamide, in developing new antimicrobial agents (Desai et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, Diethylamine, indicates that it is classified as a flammable liquid and is toxic if swallowed or in contact with skin . It also causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIRSPMPEFMAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(diethylamino)ethyl]-4-fluorobenzamide

Synthesis routes and methods

Procedure details

Add 24.4 g (0.154 mol) of p-fluorobenzoyl chloride in 100 mL of tetrahydrofuran dropwise to 17.88 g (0.154 mol) of N,N-diethylethylenediamine in 150 mL of tetrahydrofuran at 0° C. Stir at 0° C. for about 2 hr then at room temperature for about 17 hr. Concentrate the resultant solution and treat the residue with 1N NaOH until about pH=10. Extract the resultant solution with methylene chloride (2×100 mL). Dry the extract with Na2SO4 amd evaporate the solvent to give the title compound.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
17.88 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(diethylamino)ethyl]-4-fluorobenzamide
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